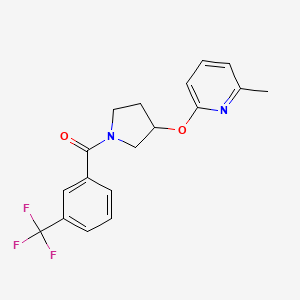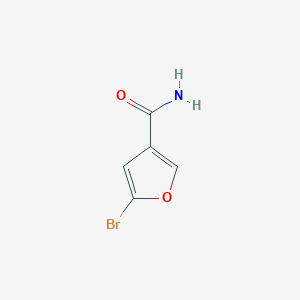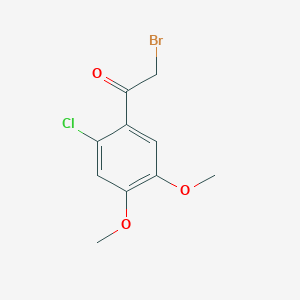
(3-((6-Metilpiridin-2-il)oxi)pirrolidin-1-il)(3-(trifluorometil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety
Aplicaciones Científicas De Investigación
2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or halide.
Mecanismo De Acción
The mechanism of action for 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrrolidine ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
- 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)benzene
- 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)thiophene
Uniqueness
The uniqueness of 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine lies in its combination of a pyridine ring with a trifluoromethyl group and a pyrrolidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Additionally, the trifluoromethyl group can enhance metabolic stability and bioavailability, which are important factors in drug development .
Propiedades
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-4-2-7-16(22-12)25-15-8-9-23(11-15)17(24)13-5-3-6-14(10-13)18(19,20)21/h2-7,10,15H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBOQAJRBQAKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2591817.png)
![methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)
![methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate](/img/structure/B2591823.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2591826.png)
![Spiro[2.5]octan-1-amine](/img/structure/B2591827.png)
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)


![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2591832.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2591834.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)

